molecular formula C32H24N6O12 B5152437 7,14-Bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

7,14-Bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B5152437
M. Wt: 684.6 g/mol
InChI Key: XFJRBPWVUIQCQC-UHFFFAOYSA-N
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Description

7,14-Bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[66002,609,13]tetradecane-3,5,10,12-tetrone is a complex organic compound characterized by its unique structure, which includes furan rings, methoxy groups, and nitrophenyl groups

Preparation Methods

The synthesis of 7,14-Bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of furan-2-yl and 4-methoxy-2-nitrophenyl precursors, followed by their coupling to form the desired tetrazatetracyclo structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Methoxy groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,14-Bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The furan rings and methoxy groups may also contribute to its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other tetrazatetracyclo derivatives with different substituents. Compared to these compounds, 7,14-Bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is unique due to its specific combination of furan, methoxy, and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7,14-bis(furan-2-yl)-4,11-bis(4-methoxy-2-nitrophenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O12/c1-47-15-7-9-17(19(13-15)37(43)44)33-29(39)23-25(21-5-3-11-49-21)36-28-24(26(22-6-4-12-50-22)35(36)27(23)31(33)41)30(40)34(32(28)42)18-10-8-16(48-2)14-20(18)38(45)46/h3-14,23-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJRBPWVUIQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CO6)C(=O)N(C5=O)C7=C(C=C(C=C7)OC)[N+](=O)[O-])C8=CC=CO8)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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